molecular formula C₂₁H₂₁D₈N₅O₂ B1146211 Tandospirone-d8 CAS No. 1794835-73-6

Tandospirone-d8

Cat. No.: B1146211
CAS No.: 1794835-73-6
M. Wt: 391.54
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Mechanism of Action

Target of Action

Tandospirone-d8 primarily targets the 5-HT1A receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in modulating cognitive, behavioral, and psychological functions in animals and humans .

Mode of Action

This compound acts as a selective 5-HT1A receptor partial agonist . It has a weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) .

Biochemical Pathways

The 5-HT1A receptor is involved in the regulation of serotonin, a neurotransmitter that underlies conditions such as anxiety and depression . This compound, as a partial agonist of the 5-HT1A receptor, can help balance these conditions by modulating the serotonin levels .

Pharmacokinetics

This compound is rapidly eliminated in rats, with a half-life of approximately 1.3 hours following administration . The absolute bioavailability of this compound is low (0.24%), indicating that only a small fraction of the administered dose reaches systemic circulation . It is extensively metabolized in rats, with the area under the curve (AUC) of the major active metabolite being significantly higher than that of this compound itself . This compound exhibits good permeability, and its transport is influenced by concentration, temperature, and pH .

Result of Action

The action of this compound at the 5-HT1A receptor can lead to anxiolytic effects, making it useful in the treatment of anxiety disorders . Furthermore, it has been found to have antidepressant effects and may induce early antidepressant effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the transport of this compound is influenced by concentration, temperature, and pH . .

Biochemical Analysis

Biochemical Properties

Tandospirone-d8 acts as a selective 5-HT1A receptor partial agonist . It has weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) . It is relatively much less potent than buspirone at D2 receptors .

Cellular Effects

This compound has been found to relieve gastrointestinal symptoms in patients with refractory irritable bowel syndrome who also have psychological dysfunctions . In a visceral hypersensitivity rat model induced by chronic water avoidance stress to mimic the symptoms of irritable bowel syndrome, it was found that this compound relieved anxiety-like behavior and visceral hypersensitivity induced by stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through its selective agonistic action on the 5-HT1A receptor . It does not bind to either benzodiazepine- or GABA-receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .

Temporal Effects in Laboratory Settings

The half-life of this compound was found to be approximately 1.3 hours following administration, indicating that this compound is rapidly eliminated in rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to enhance the anti-myocardial fibrosis effect of valsartan in spontaneously hypertensive rats and attenuate the respiratory depression caused by fentanyl .

Metabolic Pathways

This compound is extensively metabolized in rats, with the area under the curve (AUC) of the major active metabolite [1-[2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of this compound after administration .

Transport and Distribution

This compound exhibited good permeability, and its transport was influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tandospirone-d8 involves the incorporation of deuterium atoms into the Tandospirone molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated precursors .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuteration processes using deuterated reagents and solvents. The production process would need to ensure high purity and yield of the deuterated compound, which may involve multiple purification steps such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tandospirone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Introduction to Tandospirone-d8

This compound is a deuterated form of tandospirone, a drug primarily recognized for its role as a partial agonist at the 5-HT1A receptor. This compound has gained attention in pharmacological research due to its applications in treating various psychiatric and neurological disorders. The deuteration enhances its stability and improves the accuracy of analytical techniques such as mass spectrometry, which is crucial for pharmacokinetic studies.

Treatment of Anxiety Disorders

This compound is primarily utilized in the management of anxiety disorders, particularly generalized anxiety disorder. It has been shown to effectively reduce anxiety symptoms, making it a valuable option in clinical settings. Studies indicate that tandospirone can significantly improve anxiety scores on standardized scales, such as the Hamilton Anxiety Rating Scale (HAM-A) and the Neuropsychiatric Inventory (NPI) .

Augmentation in Major Depressive Disorder

Research has demonstrated that tandospirone can serve as an effective augmentation strategy for patients with major depressive disorder (MDD), especially those exhibiting significant anxiety symptoms. In a clinical trial involving patients on selective serotonin reuptake inhibitors (SSRIs), tandospirone significantly improved both depressive and anxiety symptoms compared to SSRIs alone . This highlights its potential role in combination therapies for enhanced therapeutic outcomes.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of tandospirone, particularly in conditions like Alzheimer's disease and vascular dementia. Tandospirone has shown promise in alleviating behavioral and psychological symptoms of dementia (BPSD), suggesting its utility beyond traditional anxiety treatments . The compound's mechanism may involve modulation of neurotransmitter systems that are disrupted in neurodegenerative diseases.

Combination Therapies

Tandospirone has been investigated for its synergistic effects when combined with other medications. For instance, it has been reported to enhance the efficacy of donepezil in treating cognitive impairments associated with Alzheimer's disease . Additionally, it has been shown to mitigate the respiratory depression caused by opioids like fentanyl, indicating its potential role in pain management settings .

Pharmacokinetics and Absorption Mechanisms

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications. Recent investigations into its absorption characteristics reveal that the compound exhibits favorable bioavailability and pharmacokinetic profiles, which are essential for effective dosing regimens .

Key Pharmacokinetic Parameters:

ParameterValue
Half-lifeVaries depending on dosage
BioavailabilityHigh
MetabolismPrimarily hepatic
ExcretionRenal

These parameters suggest that this compound can be effectively administered through various routes, enhancing its versatility as a therapeutic agent.

Case Study 1: Anxiety Management

In a clinical trial involving patients diagnosed with generalized anxiety disorder, this compound was administered over an 8-week period. Results indicated significant reductions in anxiety levels, with improvements noted on both HAM-A and NPI scales . This study underscores the efficacy of this compound in managing anxiety symptoms.

Case Study 2: Depression Augmentation

Another study focused on patients with MDD who were inadequately responding to SSRIs. The addition of tandospirone led to notable improvements in depressive symptoms after six weeks, highlighting its role as an effective adjunct therapy .

Case Study 3: Neurodegenerative Disorders

A small-scale study examined the effects of tandospirone on patients with Alzheimer's disease exhibiting BPSD. After treatment, participants showed significant improvements in both cognitive function and behavioral symptoms, suggesting potential benefits for broader CNS applications .

Comparison with Similar Compounds

Similar Compounds

Tandospirone-d8 is similar to other azapirone compounds, such as:

    Buspirone: Another 5-HT1A receptor partial agonist used as an anxiolytic.

    Gepirone: A compound with similar pharmacological properties to Tandospirone.

    Ipsapirone: Another azapirone with anxiolytic effects.

Uniqueness

This compound is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms can influence the pharmacokinetics and metabolic stability of the compound, making it a valuable tool in various scientific studies .

Biological Activity

Tandospirone-d8, a deuterated derivative of tandospirone, is primarily recognized for its role as a selective partial agonist at the 5-HT1A serotonin receptor. This compound has garnered attention in research due to its potential therapeutic applications, particularly in the treatment of anxiety and depression. The following sections detail its biological activity, pharmacokinetics, and relevant case studies.

This compound exhibits its biological effects through several mechanisms:

  • 5-HT1A Receptor Interaction : this compound acts as a partial agonist at 5-HT1A receptors, which are distributed throughout the central nervous system. At presynaptic sites in the raphe nuclei, it inhibits serotonin (5-HT) release, while at postsynaptic sites, it enhances serotonergic neurotransmission . The binding affinity of this compound for the 5-HT1A receptor is significantly higher than for other receptors, such as 5-HT2 and dopamine receptors, indicating its selectivity .
  • G-Protein Coupling : Upon binding to the 5-HT1A receptor, this compound activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of neurons and inhibition of neuronal firing. This dual action contributes to its anxiolytic and antidepressant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

ParameterValue
Half-Life (i.g. administration)1.380 ± 0.46 hours
Half-Life (i.v. administration)1.224 ± 0.39 hours
Absolute Bioavailability0.24%
Major Active Metabolite1-[2-pyrimidyl]-piperazine

This compound demonstrates rapid elimination from the body, with low absolute bioavailability attributed to extensive metabolism in vivo . The compound's permeability characteristics suggest that passive diffusion is the primary mechanism for absorption across biological membranes .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Antidepressant Effects : In animal models of depression, this compound has shown significant antidepressant-like effects. Chronic administration resulted in increased neurogenesis in the hippocampus, indicated by a rise in doublecortin-positive cells . This suggests that this compound may counteract serotonergic deficits associated with depression.
  • Anxiolytic Properties : Clinical studies have indicated that this compound effectively reduces anxiety symptoms in patients with generalized anxiety disorder (GAD). Its mechanism involves modulation of serotonergic pathways without the sedative effects commonly associated with benzodiazepines .
  • Combination Therapies : Recent research has highlighted the potential for this compound to enhance the efficacy of other treatments. For example, it has been shown to augment the anti-fibrotic effects of valsartan in hypertensive models and mitigate respiratory depression caused by opioids like fentanyl .

Properties

CAS No.

1794835-73-6

Molecular Formula

C₂₁H₂₁D₈N₅O₂

Molecular Weight

391.54

Synonyms

(3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione;  (3aα,4β,7β,7aα)-Hexahydro-2-[4-[4-(2-_x000B_pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; 

Origin of Product

United States

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